molecular formula C5H14Cl2N2 B11797672 (3S,4S)-4-Methylpyrrolidin-3-amine dihydrochloride

(3S,4S)-4-Methylpyrrolidin-3-amine dihydrochloride

Cat. No.: B11797672
M. Wt: 173.08 g/mol
InChI Key: XHVYAOXNULEUHH-YAQRUTEZSA-N
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Description

(3S,4S)-4-Methylpyrrolidin-3-amine dihydrochloride is a chiral amine compound with significant importance in various fields of scientific research. This compound is characterized by its pyrrolidine ring structure, which is substituted with a methyl group at the 4-position and an amine group at the 3-position. The dihydrochloride form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-4-Methylpyrrolidin-3-amine dihydrochloride typically involves enantioselective methods to ensure the correct stereochemistry. One common approach is the lipase-mediated resolution protocol, which provides high enantiomeric excess. The process starts with commercially available diallylamine, followed by ring-closing metathesis and SN2 displacement reactions .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar enantioselective techniques. The use of immobilized lipases on diatomaceous earth (Amano PS-D) is a common practice to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-4-Methylpyrrolidin-3-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This reaction can convert carbonyl groups to alcohols or amines.

    Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated compounds .

Scientific Research Applications

(3S,4S)-4-Methylpyrrolidin-3-amine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3S,4S)-4-Methylpyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The compound’s pyrrolidine ring allows it to fit into enzyme active sites, where it can form hydrogen bonds and other interactions that modulate enzyme activity .

Comparison with Similar Compounds

Similar Compounds

  • (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine
  • (3S,4S)-1-Isopropyl-4-methoxypyrrolidin-3-amine

Uniqueness

(3S,4S)-4-Methylpyrrolidin-3-amine dihydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research .

Properties

Molecular Formula

C5H14Cl2N2

Molecular Weight

173.08 g/mol

IUPAC Name

(3S,4S)-4-methylpyrrolidin-3-amine;dihydrochloride

InChI

InChI=1S/C5H12N2.2ClH/c1-4-2-7-3-5(4)6;;/h4-5,7H,2-3,6H2,1H3;2*1H/t4-,5+;;/m0../s1

InChI Key

XHVYAOXNULEUHH-YAQRUTEZSA-N

Isomeric SMILES

C[C@H]1CNC[C@H]1N.Cl.Cl

Canonical SMILES

CC1CNCC1N.Cl.Cl

Origin of Product

United States

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